Comprehensive Chemical and Stability Profiling of (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone
Comprehensive Chemical and Stability Profiling of (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone
Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Compound Focus: CAS 1252780-73-6 (Dihydrochloride salt) / Free base: C₁₁H₁₆N₄OS
Executive Summary
In modern fragment-based drug discovery and lead optimization, the strategic incorporation of sp³-rich, conformationally restricted scaffolds is paramount for improving metabolic stability, solubility, and target selectivity. (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone [1] represents a highly functionalized, privileged building block. It seamlessly integrates three critical pharmacophores: a highly basic, strained azetidine ring; a rigidifying piperazine linker; and an electron-deficient thiazole-2-carboxamide moiety.
As a Senior Application Scientist, I have designed this whitepaper to deconstruct the physicochemical properties of this compound. By understanding the fundamental electronic and steric forces governing its constituent rings, researchers can accurately predict its behavior during forced degradation, formulation, and biological screening.
Structural and Physicochemical Profiling
To rationally design stability protocols, we must first establish the baseline physicochemical properties of the molecule. The compound is most commonly handled as a dihydrochloride salt[1], which directly corresponds to the two highly basic nitrogen centers within its structure.
Mechanistic Basicity and pKa Distribution
-
Azetidine Nitrogen (Secondary Amine): Azetidines are highly basic. The compact four-membered ring forces the nitrogen lone pair into a highly accessible, sp³-hybridized orbital. We estimate the pKa of this center to be ~10.2.
-
Piperazine Nitrogen (Tertiary Amine): The piperazine nitrogen attached to the azetidine ring acts as a secondary basic center. Its pKa is slightly depressed (~7.8) due to the electron-withdrawing nature of the adjacent azetidine ring and the distal amide.
-
Amide & Thiazole Nitrogens: The piperazine nitrogen conjugated to the carbonyl is non-basic due to resonance delocalization. The thiazole nitrogen is weakly basic (pKa ~2.5) and remains unprotonated at physiological pH.
Table 1: Physicochemical Summary
| Property | Value / Estimate | Causality / Implication for Development |
| Formula (Free Base) | C₁₁H₁₆N₄OS | High nitrogen content dictates solubility and salt-forming capacity. |
| Molecular Weight | 252.34 g/mol (Free Base) | Low molecular weight allows for extensive downstream functionalization. |
| Calculated LogP (cLogP) | ~0.4 - 0.8 | Highly hydrophilic; excellent aqueous solubility, minimizing formulation hurdles. |
| Ring Strain (Azetidine) | ~25.4 kcal/mol | Confers conformational rigidity but introduces a liability for ring-opening under extreme stress[2]. |
| H-Bond Donors / Acceptors | 1 / 5 | Favorable for kinase or GPCR hinge-binding interactions. |
Chemical Stability & Degradation Mechanisms
Understanding the degradation pathways of this scaffold requires analyzing the localized electronic environments of its functional groups.
Azetidine Ring Dynamics
Azetidines possess a ring strain of approximately 25.4 kcal/mol[2]. While significantly more stable than aziridines, allowing for facile handling under standard physiological conditions[3], this strain makes the C-N bond susceptible to cleavage. Under highly electrophilic conditions or in the presence of strong, unhindered nucleophiles at elevated temperatures, the ring can undergo strain-release ring-opening, yielding linear amine degradants.
Thiazole-2-Carboxamide Integrity
The [4] used in numerous kinase inhibitors (e.g., c-Met inhibitors). However, the thiazole ring is highly electron-deficient. Through inductive withdrawal, it pulls electron density away from the adjacent amide carbonyl. This makes the carbonyl carbon more electrophilic than a standard aliphatic amide, lowering the activation energy required for hydroxide-mediated nucleophilic attack. Consequently, base-catalyzed hydrolysis is the primary degradation pathway to monitor.
Oxidative Susceptibility
The tertiary piperazine nitrogen is a classic liability for oxidative stress, readily forming an N-oxide in the presence of peroxides or via hepatic CYP450 metabolism in vivo.
Primary chemical degradation pathways of the azetidinyl-piperazine thiazole scaffold.
Experimental Workflows: Stability Profiling
To validate the stability of this building block for downstream synthesis, a forced degradation study aligned with ICH Q1A(R2) guidelines is required. The protocol below is designed as a self-validating system: quenching steps are rigorously timed to halt kinetics, ensuring that the analytical readout perfectly reflects the intended stress duration.
Table 2: Forced Degradation Stress Conditions
| Stress Type | Reagent / Condition | Temperature | Duration | Target Degradation |
| Acidic | 0.1 N HCl | 60 °C | 24 Hours | 5 - 20% |
| Basic | 0.1 N NaOH | 60 °C | 24 Hours | 5 - 20% |
| Oxidative | 3% H₂O₂ | Room Temp | 24 Hours | 5 - 20% |
| Thermal | Solid State | 80 °C | 7 Days | < 5% |
Step-by-Step Forced Degradation Protocol
-
Sample Preparation: Dissolve the dihydrochloride salt in a 50:50 mixture of LC-MS grade Water:Acetonitrile to achieve a stock concentration of 1.0 mg/mL. Causality: The dihydrochloride salt is highly water-soluble; the organic modifier ensures that any generated lipophilic degradants remain in solution.
-
Aliquotting & Stress Initiation: Transfer 1.0 mL aliquots into amber glass HPLC vials. Add 100 µL of the respective stressor (e.g., 1.0 N HCl to achieve a final concentration of ~0.1 N). Cap tightly and place in a thermomixer set to the target temperature.
-
Kinetic Quenching (Critical Step): At exactly 24 hours, remove the vials and place them in an ice bath to rapidly decelerate reaction kinetics. Immediately neutralize the acidic and basic samples (e.g., add 100 µL of 1.0 N NaOH to the HCl-stressed sample).
-
Causality: Neutralization serves a dual purpose. First, it completely halts the degradation, allowing samples to sit in the autosampler queue without further breakdown. Second, injecting highly acidic or basic samples directly onto a UHPLC system will rapidly hydrolyze the silica backbone of the C18 stationary phase, destroying the column.
-
-
Dilution: Dilute the quenched samples 1:10 with initial mobile phase conditions prior to injection to prevent peak fronting caused by solvent effects.
Experimental workflow for ICH-aligned forced degradation testing.
Analytical Methodology (UHPLC-MS/MS)
To accurately separate the highly polar azetidine degradants from the parent compound, a robust reversed-phase method utilizing ion-pairing or highly aqueous-compatible columns (e.g., Waters Acquity HSS T3) is recommended.
-
Column: High Strength Silica (HSS) T3, 1.8 µm, 2.1 x 100 mm. (Causality: The T3 phase prevents phase collapse under highly aqueous conditions, which is necessary to retain the highly polar, double-basic parent compound).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 2% B hold for 1 min, ramp to 60% B over 8 mins.
-
Detection: Positive Electrospray Ionization (+ESI). The parent mass will be observed at m/z 253.1 [M+H]⁺.
-
Diagnostic Fragments: MS/MS fragmentation will typically yield a strong product ion at m/z 112.0, corresponding to the thiazole-2-carbonyl cation, confirming the cleavage of the amide bond.
Conclusion
(4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone is a highly versatile, sp³-enriched building block. While its azetidine core provides excellent conformational rigidity and favorable pharmacokinetic trajectories, researchers must account for its specific chemical liabilities—namely, base-catalyzed amide hydrolysis driven by the electron-withdrawing thiazole, and oxidative susceptibility at the tertiary piperazine nitrogen. By deploying the rigorous, self-validating stability protocols outlined in this guide, development teams can confidently integrate this scaffold into advanced hit-to-lead optimization campaigns.
References
-
RSC Advances. "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle". Royal Society of Chemistry. Available at: [Link][2]
-
PubMed / NIH. "Azetidines in medicinal chemistry: emerging applications and approved drugs". National Institutes of Health. Available at: [Link][3]
-
PubMed Central / NIH. "Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment". National Institutes of Health. Available at:[Link][4]
Sources
- 1. (4-(azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone dihydrochloride 95% | CAS: 1252780-73-6 | AChemBlock [achemblock.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

